(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol
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Overview
Description
The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are key components in many biologically important molecules . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The imidazole ring would be a key feature, and the presence of the dimethylbenzyl group would likely influence the overall structure .Chemical Reactions Analysis
Imidazoles are known to participate in a wide range of chemical reactions . They can act as both nucleophiles and electrophiles, depending on the reaction conditions. The presence of the dimethylbenzyl group could also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Nucleophilic Reactions
Research shows that compounds similar to (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol exhibit nucleophilic properties. For example, Mlostoń, G. et al. (2008) demonstrated that 1,4,5-trisubstitued 2,3-dihydro-1H-imidazole-2-thiones react with electrophilic reagents via the S- or the N(3)-atom, producing various adducts. These reactions and the resulting products are significant for synthesizing complex molecules in organic chemistry (Mlostoń et al., 2008).
Reactions with Copper Compounds
Compounds containing the thioamido group, which is structurally similar to the compound , have been studied for their reactivity with copper. Devillanova, F. et al. (1978) found that these groups reduce copper(II) to copper(I) in methanol. This kind of reaction is relevant in the study of metal complexes and their potential applications in catalysis and material science (Devillanova & Verani, 1978).
Synthesis of Novel Derivatives
In medicinal chemistry and material science, the synthesis of new compounds with unique properties is crucial. Mabkhot, Y. et al. (2010) described a method to synthesize derivatives incorporating a thieno-[2,3-b]thiophene moiety, which could be relevant for creating novel compounds with potential pharmacological activities (Mabkhot et al., 2010).
Heterogeneous Catalysis
The use of imidazole compounds in heterogeneous catalysis is another significant area of research. Gitis, K. M. et al. (1994) studied the reaction of imidazoles with alcohols in the presence of heterogeneous catalysts like γ-Al2O3 and Y zeolites. This research has implications in developing new catalysts for industrial chemical processes (Gitis et al., 1994).
Carbon Dioxide Fixation
The development of environmentally friendly chemical processes is a priority in modern research. Verma, S. et al. (2017) demonstrated the use of a titanium-based zeolitic thiophene-benzimidazolate framework for synthesizing dimethyl carbonate from methanol and carbon dioxide, highlighting the potential of imidazole derivatives in green chemistry (Verma et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazole derivatives can act as inhibitors or activators of their target proteins, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylimidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-4-17-14(9-18)8-16-15(17)19-10-13-7-11(2)5-6-12(13)3/h5-8,18H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZIFEFMQCXTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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